

Spectroscopic analysis (NMR) of Decyl(dimethyl)phosphine Oxide for structural confirmation

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Compound of Interest

Compound Name: Decyl(Dimethyl)phosphine Oxide

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Structural Confirmation of Decyl(dimethyl)phosphine Oxide: A Spectroscopic Comparison

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of **decyl(dimethyl)phosphine oxide** for structural confirmation, with a comparative look at analogous compounds.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **decyl(dimethyl)phosphine oxide**, a versatile organophosphorus compound with applications in biochemical research and material science.^[1] For robust structural confirmation, this guide compares its spectral features with those of closely related long-chain alkyl(dimethyl)phosphine oxides, namely **dodecyl(dimethyl)phosphine oxide** and **octyl(dimethyl)phosphine oxide**.

Comparative NMR Data Analysis

The structural integrity of **decyl(dimethyl)phosphine oxide** can be unequivocally confirmed through the analysis of its ¹H, ¹³C, and ³¹P NMR spectra. The characteristic chemical shifts and coupling constants provide a unique fingerprint of the molecule.

Table 1: ¹H NMR Spectroscopic Data

Compound	Functional Group	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Decyl(dimethyl)phosphine Oxide	P-(CH ₃) ₂	1.2 - 1.8	Doublet	P-H coupling
-(CH ₂) ₈ -	1.2 - 1.6	Multiplet		
-CH ₂ -P	1.6 - 1.8	Multiplet		
CH ₃ -(CH ₂) ₉ -	0.8 - 0.9	Triplet		
Dodecyl(dimethyl)phosphine Oxide	P-(CH ₃) ₂	~1.5	Doublet	
-(CH ₂) ₁₀ -	~1.2-1.4	Multiplet		
-CH ₂ -P	~1.6	Multiplet		
CH ₃ -(CH ₂) ₁₁ -	~0.88	Triplet		
Octyl(dimethyl)phosphine Oxide	P-(CH ₃) ₂	~1.5	Doublet	
-(CH ₂) ₆ -	~1.2-1.4	Multiplet		
-CH ₂ -P	~1.6	Multiplet		
CH ₃ -(CH ₂) ₇ -	~0.88	Triplet		

Table 2: ¹³C NMR Spectroscopic Data

Compound	Carbon Atom	Chemical Shift (δ , ppm)
Decyl(dimethyl)phosphine Oxide	P-(CH ₃) ₂	10 - 20
Alkyl Chain Carbons	10 - 35	
Dodecyl(dimethyl)phosphine Oxide	P-(CH ₃) ₂	~15-20
Alkyl Chain Carbons	~14-35	
Octyl(dimethyl)phosphine Oxide	P-(CH ₃) ₂	~15-20
Alkyl Chain Carbons	~14-35	

Table 3: ³¹P NMR Spectroscopic Data

Compound	Chemical Shift (δ , ppm)
Decyl(dimethyl)phosphine Oxide	30 - 35[1]
Dodecyl(dimethyl)phosphine Oxide	~32
Octyl(dimethyl)phosphine Oxide	~32
Trialkylphosphine Oxides (general)	30 - 50

The ³¹P NMR spectrum of **decyl(dimethyl)phosphine oxide** is expected to show a single resonance in the range of 30-35 ppm, which is characteristic of trialkylphosphine oxides.[1] The ¹H NMR spectrum will display a distinctive doublet for the two methyl groups attached to the phosphorus atom due to P-H coupling. The long decyl chain will present as a series of overlapping multiplets, with the terminal methyl group appearing as a triplet. The ¹³C NMR spectrum will show characteristic signals for the aliphatic carbons of the decyl chain and the methyl groups.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing phosphine oxide samples for NMR analysis is as follows:

- **Dissolution:** Dissolve 5-20 mg of the phosphine oxide sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Homogenization:** Gently agitate the NMR tube to ensure a homogeneous solution.
- **Referencing:** For ^{31}P NMR, an external standard of 85% H_3PO_4 is typically used and set to 0 ppm. For ^1H and ^{13}C NMR, tetramethylsilane (TMS) can be used as an internal standard.

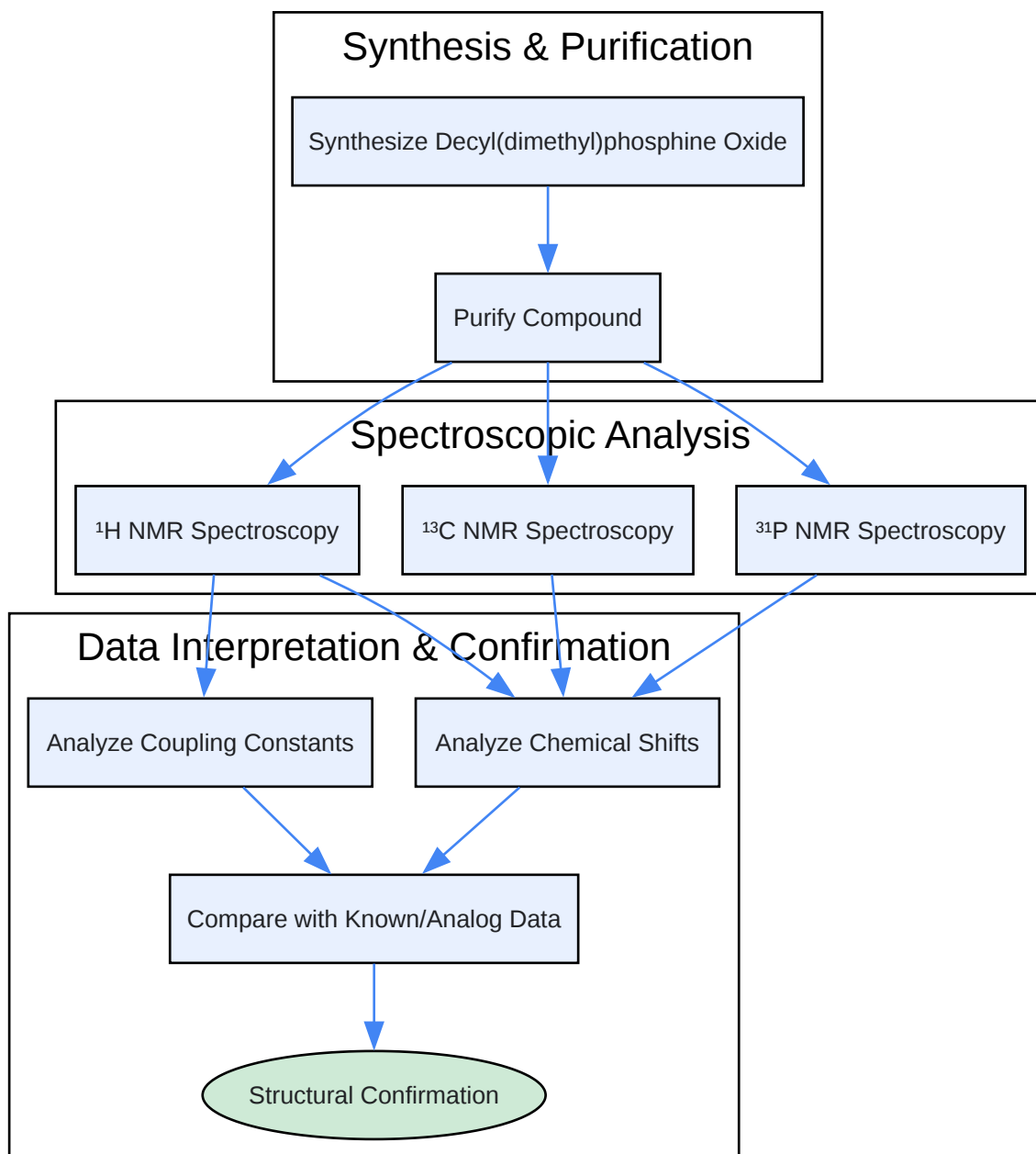
NMR Data Acquisition

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.
- ^1H NMR: Standard acquisition parameters are typically sufficient.
- ^{13}C NMR: Due to the lower natural abundance of ^{13}C , a larger number of scans may be required to achieve an adequate signal-to-noise ratio.
- ^{31}P NMR: Proton decoupling is commonly employed to simplify the spectrum to a single peak for each unique phosphorus environment.

Structural Confirmation Workflow

The logical workflow for confirming the structure of **decyl(dimethyl)phosphine oxide** using spectroscopic analysis is outlined below.

Structural Confirmation Workflow



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Caption: Workflow for the structural confirmation of **decyl(dimethyl)phosphine oxide**.

This comprehensive approach, combining detailed NMR data analysis with standardized experimental protocols, allows for the confident structural elucidation and purity assessment of

decyl(dimethyl)phosphine oxide and its analogs, proving essential for its application in various scientific fields.

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References

- 1. Buy Decyl(Dimethyl)phosphine Oxide | 2190-95-6 [smolecule.com]
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